Product packaging for 3-benzoyl-7-methyl-4H-chromen-4-one(Cat. No.:)

3-benzoyl-7-methyl-4H-chromen-4-one

Cat. No.: B5679960
M. Wt: 264.27 g/mol
InChI Key: TUADUELTUXXWIL-UHFFFAOYSA-N
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Description

Historical Context and Prevalence of the 4H-Chromen-4-one Scaffold in Chemical Research

The 4H-chromen-4-one scaffold, also known as a chromone (B188151), is a privileged structure in medicinal and synthetic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores its importance. researchgate.netfrontiersin.orgnih.gov Historically, the exploration of chromone chemistry has led to the development of numerous synthetic methodologies, allowing for the creation of a wide range of derivatives. researchgate.net This scaffold is recognized for its role in compounds exhibiting a broad spectrum of pharmacological activities. frontiersin.orgnih.govnih.gov The versatility of the chromone ring system continues to attract the attention of researchers, making it a focal point for the design and synthesis of new chemical entities. frontiersin.org

Significance of the 3-Benzoyl and 7-Methyl Substituent Pattern in Structure-Activity Contexts

Similarly, the methyl group at the 7-position is not merely a passive addition. Studies on chromone analogues have indicated that the nature and position of substituents on the benzene (B151609) ring of the chromone scaffold can modulate activity. acs.org For example, in some series of chromone derivatives, the presence and type of substituent at various positions, including position 7, have been shown to be important for their inhibitory activities against certain enzymes. acs.org While a fluorinated substituent at the 7-position in one study resulted in weak inhibitory activity, the impact of a methyl group in this specific compound, 3-benzoyl-7-methyl-4H-chromen-4-one, is a subject of ongoing research interest. acs.org

Overview of Academic Research Trends on this compound and its Analogues

Current academic research on this compound and its analogues is multifaceted. A significant area of focus is the development of efficient synthetic methods. For example, multicomponent reactions have been explored for the synthesis of novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives, which share the 3-benzoyl-chromene core. lqdtu.edu.vn These methods often aim for high yields, functional group tolerance, and regioselectivity. lqdtu.edu.vn

Furthermore, the exploration of the biological potential of these compounds is a major driver of research. Chromones modified with various heterocyclic systems have been synthesized and their biological activities investigated. researchgate.netuniv.kiev.ua The combination of the chromone scaffold with other pharmacophores is a strategy to create new compounds with potentially enhanced or novel activity profiles. researchgate.net Research into analogues includes the synthesis and evaluation of their properties, such as antioxidative and anticancer activities in some chromone derivatives. nih.gov The synthesis of a variety of analogues allows for the study of structure-activity relationships, which is fundamental to medicinal chemistry. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B5679960 3-benzoyl-7-methyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoyl-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-11-7-8-13-15(9-11)20-10-14(17(13)19)16(18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADUELTUXXWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Benzoyl 7 Methyl 4h Chromen 4 One and Analogous Structures

Classical and Modern Synthetic Pathways to the 4H-Chromen-4-one Core

Traditional methods for synthesizing the 4H-chromen-4-one skeleton often involve multi-step procedures, while modern techniques aim for higher efficiency and milder reaction conditions.

Baker-Venkataraman Rearrangement and its Variants

The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the final chromone (B188151) or flavone (B191248) structure. wikipedia.orgalfa-chemistry.com

The mechanism begins with the deprotonation of the α-carbon of the ketone by a base, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic alkoxide intermediate. wikipedia.org Subsequent ring-opening yields a more stable phenolate, which upon acidic workup, gives the 1,3-diketone. wikipedia.org This diketone is then cyclized under acidic conditions to form the 4H-chromen-4-one ring. wikipedia.org

Several variations of the Baker-Venkataraman rearrangement exist, often employing different bases or reaction conditions to improve yields and accommodate various substrates. researchgate.net For instance, microwave-assisted condensation has been utilized to facilitate the cyclization of the intermediate diones. researchgate.net

Table 1: Key Steps in the Baker-Venkataraman Rearrangement

StepDescription
1. Enolate Formation A base abstracts an α-hydrogen from the acetophenone (B1666503) moiety of the starting o-acyloxyacetophenone to form an enolate. wikipedia.org
2. Intramolecular Acyl Transfer The enolate attacks the ester carbonyl group, leading to a cyclic intermediate. wikipedia.org
3. Ring Opening The cyclic intermediate opens to form a stable phenolate, which upon protonation, yields a 1,3-diketone. wikipedia.org
4. Cyclodehydration The 1,3-diketone undergoes acid-catalyzed cyclization to form the final 4H-chromen-4-one ring system. wikipedia.org

Claisen Ester Condensation Approaches

The Claisen ester condensation is another fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of the 4H-chromen-4-one core. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org

In the context of chromone synthesis, an intramolecular Claisen condensation, also known as the Dieckmann cyclization, can be employed. fiveable.meyoutube.com This involves a diester substrate where the two ester groups react intramolecularly to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation can lead to the desired chromone structure.

A related approach is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aliphatic or aromatic ketone under basic conditions. numberanalytics.comnih.gov This reaction produces α,β-unsaturated ketones, known as chalcones, which are important precursors for the synthesis of flavonoids, including flavones. numberanalytics.comnih.gov The chalcones can then undergo oxidative cyclization to form the 4H-chromen-4-one ring. nih.gov

Intramolecular Wittig Cyclization Strategies

The Wittig reaction, a cornerstone of alkene synthesis, can also be applied in an intramolecular fashion to construct heterocyclic rings, including the 4H-chromen-4-one core. clockss.org This strategy typically involves the reaction of a phosphonium (B103445) ylide with a carbonyl group within the same molecule. clockss.org

For the synthesis of chromones, a common approach involves preparing a substrate containing both a phenolic hydroxyl group and a phosphonium ylide moiety appropriately positioned. organic-chemistry.org Upon treatment with a base, the ylide is generated and subsequently reacts with an ester or another carbonyl group in the molecule to form the heterocyclic ring. organic-chemistry.org A notable example is the reaction of the silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane, which leads to the formation of 4H-chromen-4-ones in good yields. organic-chemistry.org

More complex tandem reactions involving an intramolecular Wittig reaction have also been developed for the synthesis of fused heterocyclic systems containing a chromanone core. rsc.org

Catalyst-Mediated Synthetic Approaches

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. Both acid and base catalysts are extensively used in the synthesis of 3-benzoyl-7-methyl-4H-chromen-4-one and its analogs.

Acid-Catalyzed Methods

A variety of acids are employed to catalyze the cyclization step in the synthesis of 4H-chromen-4-ones. ijrpc.com These can range from strong mineral acids to Lewis acids.

Triflic Anhydride (B1165640) (Tf₂O): Triflic anhydride is a powerful catalyst used to promote ring closure to form the chromone ring. ijrpc.comnih.gov It is particularly effective but its high cost can be a limiting factor for large-scale applications. ijrpc.com It has also been utilized in multicomponent reactions to synthesize related heterocyclic scaffolds. rsc.org

Hydrochloric Acid (HCl): Concentrated hydrochloric acid is a common and effective catalyst for the ring closure of 1,3-diketone intermediates to form the chromone ring. ijrpc.com

p-Toluenesulfonic Acid (p-TsOH): This solid, organic acid is another frequently used catalyst for the cyclization step in chromone synthesis, particularly in condensations involving phenolic hydroxyl groups and aldehydes. ijrpc.com

Lewis Acids: Various Lewis acids, such as aluminum chloride (AlCl₃) and gadolinium triflate, can promote the formation of the chromen-4-one scaffold. nih.govnih.gov They can facilitate domino reactions involving Friedel-Crafts acylation and subsequent cyclization. nih.gov Lewis acids can also be used to activate chromophores for photochemical reactions. tum.de

Table 2: Examples of Acid Catalysts in Chromone Synthesis

CatalystRoleReference
Triflic AnhydridePromotes ring closure. ijrpc.com ijrpc.com
Hydrochloric AcidCatalyzes the cyclization of 1,3-diketones. ijrpc.com ijrpc.com
p-Toluenesulfonic AcidUsed for condensation and cyclization. ijrpc.com ijrpc.com
Lewis Acids (e.g., AlCl₃)Promote Friedel-Crafts acylation and cyclization. nih.gov nih.gov

Base-Catalyzed Methods

Base catalysis is fundamental to several key steps in the synthesis of 4H-chromen-4-ones, particularly in the formation of the 1,3-diketone intermediate via the Baker-Venkataraman rearrangement. wikipedia.orgalfa-chemistry.com

Potassium Hydroxide (KOH): A strong base commonly used to promote the Baker-Venkataraman rearrangement. chemistry-reaction.comquimicaorganica.org

Pyridine: Often used as a solvent and a base in the synthesis of flavonoids, including in the Baker-Venkataraman rearrangement. researchgate.net It can also be a component in the synthesis of more complex pyridine-fused chromone derivatives. mdpi.comcapes.gov.br

Sodium Ethoxide: A strong base frequently used in Claisen condensations to generate the necessary enolate intermediates. fiveable.me

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that has been used in one-pot syntheses of chromone derivatives. nih.gov

Potassium Carbonate (K₂CO₃): A weaker base that can be used to generate carbanions from CH-acids and is employed in the synthesis of flavones. nih.govresearchgate.net It is often used in conjunction with a solvent like acetone. researchgate.net

Table 3: Common Bases in Chromone Synthesis

BaseTypical ApplicationReference
Potassium Hydroxide (KOH)Baker-Venkataraman rearrangement. chemistry-reaction.com chemistry-reaction.com
PyridineSolvent and base in flavonoid synthesis. researchgate.net researchgate.net
Sodium EthoxideClaisen condensation. fiveable.me fiveable.me
DBUOne-pot chromone synthesis. nih.gov nih.gov
Potassium Carbonate (K₂CO₃)Generation of carbanions for flavone synthesis. researchgate.net researchgate.net

Transition Metal Catalysis (e.g., Palladium-mediated, Copper-based systems)

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, including chromen-4-ones. Palladium and copper-based systems are particularly prominent, facilitating key bond formations and cyclization reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for the synthesis of 4H-chromen-4-one derivatives. One notable method involves the intramolecular acylation of alkenyl bromides with aldehydes. nih.gov This protocol utilizes a Pd(PPh₃)₄/Xphos catalyst system with K₂CO₃ as the base in 1,4-dioxane (B91453) to produce a variety of functionalized flavonoids in moderate to good yields. nih.gov Another advanced approach is the palladium-catalyzed chemo- and regiocontrolled tandem cyclization/cross-coupling of 3-alkynyl chromones with aryl iodides. acs.org This method can selectively yield either 4H-furo[3,2-c]chromenes or xanthones by tuning the reaction conditions, such as the choice of ligand (e.g., rac-BINAP) or the addition of an additive like potassium fluoride. acs.org For instance, the reaction of 2-benzyl-3-(butynyl)-4H-chromen-4-one with 4'-iodoacetophenone (B82248) can be directed to form different heterocyclic products. acs.org

Palladium catalysis is also crucial in denitrogenative cross-coupling reactions. For example, jmchemsci.comresearchgate.netrsc.org-benzotriazin-4(3H)-ones can react with organoaluminum reagents like DABAL-Me₃ in the presence of a Pd(OAc)₂/XantPhos catalyst to produce ortho-alkylated N-aryl amides, which are precursors or analogs to complex heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Chromone Scaffolds

Catalyst System Reactants Product Type Key Features
Pd(PPh₃)₄/Xphos, K₂CO₃ Alkenyl bromides, Aldehydes 4H-Chromen-4-ones Intramolecular acylation. nih.gov
Pd(OAc)₂, Ligand/Additive 3-Alkynyl chromones, Aryl iodides 4H-Furo[3,2-c]chromenes, Xanthones Chemo- and regioselective tandem cyclization/cross-coupling. acs.org
Pd(OAc)₂/XantPhos jmchemsci.comresearchgate.netrsc.org-Benzotriazin-4(3H)-ones, DABAL-Me₃ ortho-Methylated Benzamides Denitrogenative cross-coupling. nih.gov

Copper-Based Systems:

Copper catalysts are widely used due to their lower cost and unique reactivity, particularly in coupling and cyclization reactions. A facile and efficient copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives, which are structurally related to chromen-4-ones, involves a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org This reaction typically uses CuI as the catalyst and K₃PO₄ as the base. organic-chemistry.org

Copper is also instrumental in multi-component reactions. For example, a four-component cascade reaction co-catalyzed by CuBr₂ and trifluoroacetic acid (TFA) can produce complex spirocycles from 1,2-amino alcohols, 3-oxetanone, formaldehyde, and an alkyne. mdpi.com Furthermore, the synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper under aerobic conditions. nih.gov In the context of chromen-4-one synthesis, copper-catalyzed cascade reactions of o-halophenols and 2-halo-amides provide an efficient route to 2H-1,4-benzoxazin-3(4H)-ones. researchgate.net

Organocatalysis (e.g., L-Proline)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. L-proline, a naturally occurring amino acid, is a particularly effective and versatile organocatalyst for the synthesis of chromene derivatives. jmchemsci.comjmchemsci.comsci-hub.se

L-proline has been successfully employed to catalyze the one-pot, three-component synthesis of 4H-chromene derivatives. researchgate.net For instance, the reaction of arylglyoxal monohydrates, 1,3-diketones, and malononitrile (B47326) in ethanol (B145695) proceeds efficiently in the presence of L-proline to yield 4-aroyl-4H-chromenes. researchgate.net The use of L-proline is often key to the success of these reactions, as other acids or bases may lead to the formation of multiple side products. rsc.org This methodology is valued for its operational simplicity, use of a green and reusable catalyst, and high product yields. jmchemsci.comjmchemsci.com

The synthesis of 2-amino-4H-chromenes from aldehydes, malononitrile, and resorcinol (B1680541) is another example of a successful L-proline catalyzed multi-component reaction. jmchemsci.comjmchemsci.com These reactions are often performed under mild, metal-free conditions in green solvents like ethanol, aligning with the principles of green chemistry. rsc.org L-proline can also catalyze the formation of more complex chromene structures, such as 4-hydroxy-4H-chromene-pyrazoles and 4-hydroxy-4H-chromene-barbiturates, from 2-ethoxy-2H-chromene chalcones. sci-hub.se

Table 2: L-Proline Catalyzed Synthesis of Chromene Derivatives

Reactants Product Type Solvent Key Advantages
Aldehydes, Malononitrile, Resorcinol 2-Amino-4H-chromenes Ethanol/Water Reusable catalyst, high yields, green solvent. jmchemsci.comjmchemsci.com
Arylglyoxal monohydrates, 1,3-Diketones, Malononitrile 4-Aroyl-4H-chromenes Ethanol Efficient one-pot synthesis. researchgate.net
Salicylaldehydes, 1,3-Cyclohexanediones, Nucleophiles Substituted 4H-chromenes Ethanol Mild, metal-free conditions, broad nucleophile scope. rsc.org
2-Ethoxy-2H-chromene chalcones, Pyrazolin-5-one/Barbituric acid 4-Hydroxy-4H-chromene-pyrazoles/barbiturates Water Green synthetic protocol. sci-hub.se

Nanoparticle-Catalyzed Reactions (e.g., Biogenic ZnO Nanoparticles)

In recent years, nanoparticle catalysis has gained significant attention due to the high surface-area-to-volume ratio of nanoparticles, which often leads to enhanced catalytic activity. Biogenic zinc oxide nanoparticles (ZnO NPs) have been explored as efficient and environmentally friendly catalysts for the synthesis of chromene derivatives. nih.govmdpi.comarabjchem.org

ZnO nanoparticles, which can be synthesized via green methods using plant extracts like Origanum vulgare or Aquilegia pubiflora, serve as effective catalysts in multi-component reactions for the synthesis of 2-amino-4H-chromenes. nih.govarabjchem.orgfrontiersin.org For example, a mixture of an aldehyde, malononitrile, and dimedone can be refluxed in ethanol with a catalytic amount of ZnO nanoparticles to produce the desired 2-amino-4H-chromene in good yield and in a short reaction time. arabjchem.org The catalyst can be easily separated from the reaction mixture by filtration and potentially reused. arabjchem.org

Other magnetic nanoparticles have also been developed as recyclable catalysts. For instance, Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles have been used to catalyze the synthesis of 3,4-dihydropyrano[c]chromene derivatives from 4-hydroxycoumarin (B602359), malononitrile, and an aromatic aldehyde. jwent.netjwent.net This method offers high yields and allows for easy magnetic separation of the catalyst for reuse. jwent.net

Advanced Synthetic Techniques and Reaction Types

The construction of the this compound scaffold and its analogs benefits from advanced synthetic techniques that enhance efficiency, atom economy, and molecular diversity.

Multi-Component Reactions (MCRs) for Chromen-4-one Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a highly efficient strategy for building complex molecules like chromen-4-ones. tcichemicals.com This approach is atom-economical and reduces the number of synthetic steps, saving time, energy, and resources. arabjchem.org

A notable example is the microwave-assisted three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid to synthesize novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vnresearchgate.net This method demonstrates broad functional group tolerance and provides moderate to high yields. lqdtu.edu.vn Similarly, the synthesis of 2-amino-4H-chromenes is often achieved through MCRs catalyzed by various agents, including L-proline jmchemsci.comjmchemsci.com, nano ZnO arabjchem.org, or under solvent-free conditions. researchgate.net These reactions highlight the versatility of MCRs in generating a library of substituted chromenes.

The construction of the chromene scaffold via MCRs can proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and O-cyclization. lqdtu.edu.vn This allows for the formation of multiple bonds and the rapid assembly of the heterocyclic core in a single operation.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of the chromen-4-one scaffold. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly relevant. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

In the context of chromone synthesis, Sonogashira coupling can be used to introduce alkynyl substituents, which can then undergo further transformations. For example, a palladium-catalyzed Sonogashira cross-coupling reaction has been developed for the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles and terminal alkynes, a reaction that can be adapted for the functionalization of halo-chromones. researchgate.net The efficiency of this reaction can be influenced by steric effects of the substituents on the heterocyclic ring. researchgate.net

Palladium-free Sonogashira-type reactions have also been developed, using copper catalysts to couple terminal alkynes with halo-unsaturated compounds, offering a more cost-effective and less toxic alternative. researchgate.net These cross-coupling strategies are essential for creating the diverse substitution patterns found in biologically active chromone derivatives.

Table 3: Overview of Sonogashira Coupling Reactions

Catalyst System Reactants Product Type Key Features
Palladium catalyst, Copper(I) cocatalyst Terminal alkynes, Aryl/vinyl halides Alkynyl-substituted aromatics/vinyls Classic method for C-C bond formation. organic-chemistry.org
Pd(PPh₃)₂Cl₂ 3,5-Disubstituted-4-iodoisoxazoles, Terminal alkynes C4-Alkynylisoxazoles High yields, sensitive to steric effects. researchgate.net
Copper bromide, Bathophenanthroline Terminal alkynes, 3-Bromo-Δ²-isoxazolines Alkynyl-substituted isoxazolines Palladium-free Sonogashira-type reaction. researchgate.net

Oxidation and Dehydrogenation Reactions for Chromen-4-one Formation

The final step in the synthesis of many chromen-4-ones involves an oxidation or dehydrogenation reaction to form the aromatic pyrone ring. A common precursor to a 4H-chromen-4-one is a chroman-4-one. A transition-metal-free protocol has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones via an oxidative C-C bond formation. This method uses tert-butyl hydroperoxide (TBHP) as the oxidant and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI), affording the products in good to excellent yields.

Another approach involves the cyclodehydrogenation of o-hydroxychalcones. This can be achieved through a one-pot reaction involving the ortho-acylation of phenols with cinnamoyl chlorides, followed by cyclodehydrogenation mediated by systems like BiCl₃/RuCl₃. These oxidation and dehydrogenation steps are crucial for accessing the fully unsaturated and aromatic 4H-chromen-4-one core.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. orientjchem.org This reaction is integral to the synthesis of a wide variety of chromene derivatives, often as part of a domino or multicomponent reaction sequence. orientjchem.orgsharif.edu

An efficient method for synthesizing novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives employs a three-component domino reaction of 2-hydroxy-1,4-naphthoquinone, various aromatic aldehydes, and arylenaminones. lqdtu.edu.vn The proposed mechanism for this transformation begins with a Knoevenagel condensation, followed by a series of reactions including Michael addition and O-cyclization, demonstrating the versatility of the initial condensation step. lqdtu.edu.vn

The choice of catalyst is crucial for the success of the Knoevenagel condensation. While traditional catalysts include organic bases like piperidine (B6355638) or pyridine, recent advancements have focused on greener and more reusable catalysts. orientjchem.orgresearchgate.netaston.ac.uk Examples include Rochelle salt, L-proline, and nano-magnetic particles, which can facilitate the reaction under milder and more environmentally friendly conditions. orientjchem.orgscispace.comresearchgate.net

Table 1: Examples of Knoevenagel Condensation in Chromene Synthesis

ReactantsCatalystKey FeaturesProduct TypeReference
Aldehyde, Malononitrile, Enolizable compoundsnano-kaoline/BFn/Fe3O4One-pot, solvent-free, domino Knoevenagel-Michael-cyclization.4H-chromenes sharif.edu
Aromatic aldehydes, Malononitrile, Resorcinol/NaphtholsRochelle saltGreen, heterogeneous, reusable catalyst in ethanol or water.2-amino-4H-chromenes and benzochromenes scispace.comresearchgate.net
2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, ArylenaminonesGlacial acetic acidOne-pot, microwave-assisted, domino Knoevenagel condensation sequence.3-benzoyl-4H-benzo[g]chromene-5,10-diones lqdtu.edu.vn

Photoredox Catalysis in Chromen-4-one Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering novel pathways for the construction of complex molecules under mild conditions. researchgate.netrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes. It represents a green alternative to traditional methods, harnessing light as an abundant and non-toxic energy source. researchgate.net

The synthesis of chromen-4-one and its derivatives has significantly benefited from these methodologies. One reported strategy involves a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones. rsc.orgnih.gov In this process, chromone-3-carboxylic acids react with N-(acyloxy)phthalimides, which serve as precursors for alkyl radicals. The reaction is initiated by visible light in the presence of a suitable photoredox catalyst and a base, leading to the formation of the desired product through two independent decarboxylation events. rsc.orgnih.gov

Multicomponent reactions under photoredox conditions have also been developed. For example, a green, one-pot synthesis of various chromene derivatives can be achieved through the condensation of aromatic aldehydes, a 1,3-dicarbonyl compound, and 4-hydroxycoumarin using a nanophotocatalyst under LED irradiation. scispace.comrsc.org This method is notable for being performed under solvent-free conditions at ambient temperature. scispace.comrsc.org

The key parameters for a successful photoredox synthesis of chromenones include the choice of photocatalyst, solvent, base, and light source, all of which must be optimized for the specific transformation. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chromen-4-one analogues. The focus is on creating processes that are more efficient, produce less waste, and use less hazardous materials. rsc.orgnih.gov

Development of Solvent-Free or Environmentally Benign Solvent Systems (e.g., Water, Nitromethane)

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. Consequently, significant research has been directed towards solvent-free reactions or the use of environmentally benign solvents like water.

Solvent-free, or solid-state, synthesis has proven effective for producing chromene derivatives. One-pot syntheses of 2-amino-4H-chromenes have been achieved by simply mixing the reactants (an aldehyde, malononitrile, and a phenol) with a catalyst, sometimes with gentle heating or grinding. rsc.orgbohrium.com These methods offer numerous advantages, including operational simplicity, reduced pollution, and often lower costs. sharif.edubohrium.com For instance, the synthesis of 2-amino-4H-chromene scaffolds using sodium carbonate as a cheap, non-toxic catalyst under solvent-free conditions has been reported with excellent yields. bohrium.com

Water is another attractive solvent due to its low cost, non-toxicity, and non-flammability. scispace.com Multicomponent reactions for synthesizing aminochromenes have been successfully carried out in water or aqueous ethanol mixtures, using catalysts like Rochelle salt. scispace.comresearchgate.net In some cases, nitromethane (B149229) has also been utilized as a solvent for the one-pot synthesis of 4H-chromene derivatives, catalyzed by methyl trifluoromethanesulfonate. acs.org

Energy Efficient Approaches (e.g., Microwave and Ultrasound Irradiation)

Replacing conventional heating with alternative energy sources like microwave (MW) and ultrasound irradiation is a key strategy for developing energy-efficient synthetic protocols. These techniques often lead to dramatic reductions in reaction times, increased yields, and improved product purity. ajrconline.org

Microwave-assisted organic synthesis has become a popular technique for synthesizing heterocyclic compounds, including chromen-4-ones. researchgate.netajrconline.org The synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives, for example, was optimized under microwave irradiation, achieving the highest yield (84%) in just one hour at 110 °C. lqdtu.edu.vn Similarly, other substituted chromen-2-ones and furo[3,2-g]chromen-5-ones have been efficiently prepared using microwave heating, with significant reductions in reaction time compared to conventional methods. jocpr.comresearchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green method that utilizes the energy of acoustic cavitation to accelerate chemical reactions. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various chromene derivatives. The ultrasound-assisted synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones resulted in higher yields and shorter reaction times compared to conventional approaches. researchgate.netresearchgate.net Likewise, the one-pot, three-component synthesis of diversely functionalized chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones was effectively carried out under ultrasound irradiation at room temperature, highlighting the energy efficiency of this method. acs.org

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis of Chromene Derivatives

ProductMethodReaction TimeYieldReference
Substituted chromenesConventional (Reflux)3.5 hours85% sci-hub.se
Ultrasound (40 °C)15 minutes92%
3-(3-phenyl...)-chromen-2-onesConventional (100 °C)4 hours- jocpr.com
Microwave (450W)10-15 minutesComparable to conventional

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comwikipedia.org A reaction with 100% atom economy produces no waste byproducts. wikipedia.org Synthetic strategies with high atom economy are inherently more sustainable and cost-effective. numberanalytics.com

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. nih.gov By combining three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials, MCRs significantly reduce waste and simplify procedures. scispace.com The one-pot syntheses of various chromene derivatives described previously, which often proceed through domino sequences, are highly atom-economical. sharif.eduscispace.comacs.org For example, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov

The design of synthetic routes with a focus on atom economy encourages chemists to favor catalytic reactions, rearrangements, and addition reactions over those that require stoichiometric reagents that are not incorporated into the final product. nih.govnih.gov

Catalytic vs. Stoichiometric Reagent Utilization

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. rsc.orgresearchgate.net Catalysts, which are used in small amounts and can be recycled, are preferable to stoichiometric reagents that are used in large quantities and generate significant waste. researchgate.netacsgcipr.org The use of catalysts can increase reaction rates, improve selectivity, and allow reactions to occur under milder conditions, all of which contribute to a greener process. rsc.orgacsgcipr.org

Similarly, the development of catalytic protocols for cyclizations and other transformations avoids the use of stoichiometric oxidizing or reducing agents, which often produce large amounts of inorganic waste. rsc.org The use of catalytic amounts of sulfamic acid, acs.org methyl trifluoromethanesulfonate, acs.org or various nanophotocatalysts scispace.comrsc.org in chromene synthesis showcases the power of catalysis to create more efficient and sustainable chemical processes. acsgcipr.org

Functionalization and Derivatization Strategies at Key Positions (C-2, C-3, C-6, C-7, C-8)

The chromone scaffold serves as a versatile template for chemical modification. The reactivity of different positions on the chromone ring allows for the introduction of various functional groups, leading to the synthesis of a wide array of derivatives.

Functionalization at the C-2 Position:

The C-2 position of the chromone ring is susceptible to nucleophilic attack, often leading to ring-opening reactions. However, controlled reactions can introduce substituents at this position. For instance, the synthesis of 2-styrylchromones is a well-established method that involves the condensation of 2-methylchromones with aromatic aldehydes. japsonline.comresearchgate.net This reaction typically proceeds via an aldol (B89426) condensation followed by dehydration. japsonline.com The Baker-Venkataraman rearrangement is another classical method to generate 2-substituted chromones. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized to introduce alkenyl substituents at the C-2 position of the chromone ring. researchgate.net This method has been shown to be effective for reacting bromochromones with various terminal alkenes. researchgate.net

Table 1: Examples of Functionalization at the C-2 Position

Starting MaterialReagents and ConditionsProductReference
2-MethylchromoneAromatic aldehydes, base2-Styrylchromone derivatives japsonline.com
2'-HydroxyacetophenoneO-acylation, base-catalyzed rearrangement2-Styrylchromones researchgate.net
BromochromoneTerminal alkenes, Pd catalyst2-Alkenylchromones researchgate.net

Derivatization at the C-3 Position:

The C-3 position is a common site for introducing a variety of substituents, including the benzoyl group. The synthesis of 3-benzoyl-4H-chromen-4-one derivatives can be achieved through multicomponent reactions. For example, a one-pot reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid under microwave irradiation yields 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives. lqdtu.edu.vn

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C-3 position, creating 3-formylchromones. nih.gov These 3-formylchromones are versatile intermediates that can be further modified. For instance, they can undergo Knoevenagel condensation with active methylene compounds to produce 3-vinylchromones. researchgate.net Wittig reaction of 3-formylchromones with benzylic ylides provides a route to (E)- and (Z)-3-styrylchromones. semanticscholar.org Furthermore, 3-formylchromones can be reduced to 3-(hydroxymethyl)chromones. nih.gov

Iodination at the C-3 position can be achieved using iodine in the presence of a base, leading to 3-iodo-4H-chromen-4-ones. researchgate.net These iodo-derivatives can serve as precursors for further functionalization through cross-coupling reactions. An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one involves a cyclobenzylation reaction followed by a palladium-catalyzed C-H bond olefination. nih.gov

Table 2: Examples of Derivatization at the C-3 Position

Starting MaterialReagents and ConditionsProductReference
2-Hydroxy-1,4-naphthoquinone, aromatic aldehydes, arylenaminonesGlacial acetic acid, microwave3-Benzoyl-4H-benzo[g]chromene-5,10-diones lqdtu.edu.vn
4-Oxo-4H-1-benzopyran-3-carboxaldehydeActive methylene compounds, CTAB, DABCO3-Vinylchromones researchgate.net
3-FormylchromoneBenzylic ylides (Wittig reaction)(E)- and (Z)-3-Styrylchromones semanticscholar.org
4-Oxo-4H-1-benzopyran-3-yl-carboxaldehydeBasic alumina, 2-propanol3-(Hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane nih.gov
(E)-3-Aryl-3-benzylamino-1-(2-hydroxyaryl)prop-2-en-1-onesI2, methanol2-Aryl-3-iodo-4H-chromen-4-ones researchgate.net
(E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, benzyl (B1604629) bromidePd-catalyst3-(2-Olefinbenzyl)-4H-chromen-4-one nih.gov

Functionalization at the C-6, C-7, and C-8 Positions:

Modifications at the C-6, C-7, and C-8 positions of the benzene (B151609) ring of the chromone scaffold are typically achieved by starting with appropriately substituted 2'-hydroxyacetophenones. For example, to synthesize 7-methyl-substituted chromones, one would start with 2'-hydroxy-4'-methylacetophenone.

The introduction of substituents at these positions can also be accomplished through electrophilic aromatic substitution reactions on the pre-formed chromone ring, although the reactivity is influenced by the existing substituents. For instance, fluorinated 3-benzoylflavones have been synthesized, and their reactions with nucleophiles have been studied. researchgate.net In some cases, nucleophilic aromatic substitution of a fluorine atom at the C-7 position has been observed. researchgate.net

The synthesis of 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde has been achieved through a modified two-step Vilsmeier-Haack reaction to improve yield and purity. nih.gov

Table 3: Examples of Functionalization at C-6, C-7, and C-8 Positions

Starting MaterialReagents and ConditionsProductReference
Polyfluorinated 3-acetyl-2-methylchromonesAmino acids, biogenic amines7-Amino-substituted chromen-4-ones researchgate.net
2'-Hydroxy-4'-methoxyacetophenoneBF3-etherate, acetic anhydride7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques for 3 Benzoyl 7 Methyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular skeleton and define the precise environment of each atom.

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For 3-benzoyl-7-methyl-4H-chromen-4-one, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both the chromone (B188151) and benzoyl rings, the unique proton at the C2 position, and the protons of the methyl group.

The expected signals would include:

A singlet for the proton at C2 of the chromone ring.

A singlet for the three protons of the methyl group at C7.

A series of multiplets in the aromatic region corresponding to the protons on the benzoyl group and the A-ring of the chromone. Specifically, the protons at C5, C6, and C8 of the chromone ring would show characteristic splitting patterns based on their coupling with each other. The five protons of the benzoyl group would also appear in this region.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2~8.0 - 8.2s (singlet)Proton on a double bond adjacent to an ether oxygen and a carbonyl group.
H-5~8.1d (doublet)Aromatic proton ortho to the carbonyl group.
H-6~7.4dd (doublet of doublets)Aromatic proton coupled to H-5 and H-8.
H-8~7.6d (doublet)Aromatic proton adjacent to the ether oxygen.
7-CH₃~2.5s (singlet)Methyl group attached to the aromatic ring.
Benzoyl H (ortho)~7.8m (multiplet)Protons of the benzoyl group.
Benzoyl H (meta)~7.5m (multiplet)
Benzoyl H (para)~7.6m (multiplet)

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). The spectrum for this compound would show 17 distinct signals, corresponding to each carbon atom in the molecule.

Key expected signals include:

Two signals in the downfield region for the two carbonyl carbons (C4 of the chromone and the benzoyl C=O).

Multiple signals in the aromatic region (typically 110-160 ppm) for the carbons of the two benzene (B151609) rings and the C2/C3 carbons.

A signal in the aliphatic region for the methyl carbon.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Benzoyl)~195
C-4 (Chromone C=O)~178
C-2, C-8a, C-7, C-5, C-3a~120 - 160
Benzoyl Carbons~128 - 138
C-3, C-6, C-8~115 - 125
7-CH₃~21

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and piece together the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to confirm the connectivity of the aromatic protons within the chromone and benzoyl rings. For example, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). chemicalbook.combldpharm.com This allows for the unambiguous assignment of which proton is attached to which carbon. For instance, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~21 ppm, confirming the 7-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). chemicalbook.comresearchgate.net Key HMBC correlations would be expected between the H-2 proton and the C-4 and C-3 carbons, and between the benzoyl protons and the C-3 carbon of the chromone, confirming the attachment of the benzoyl group at the C3 position.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C=O Stretch (Ketone)1680 - 1700Benzoyl C=O
C=O Stretch (γ-pyrone)1630 - 1660Chromone C-4 C=O
C=C Stretch1500 - 1600Aromatic Rings
C-O-C Stretch (Aryl Ether)1200 - 1275Chromone Ether Linkage
C-H Stretch (sp²)3000 - 3100Aromatic C-H
C-H Stretch (sp³)2850 - 3000Methyl C-H

The presence of two distinct carbonyl peaks would be a key feature, distinguishing the benzoyl ketone from the chromone's γ-pyrone carbonyl.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₇H₁₂O₃), high-resolution ESI-MS would be used to confirm its elemental composition.

Molecular Formula : C₁₇H₁₂O₃

Exact Mass : 264.0786 g/mol

Expected ESI-MS Signal ([M+H]⁺) : m/z 265.0865

Observing this ion with high accuracy would provide strong evidence for the proposed molecular formula. rsc.org

Time-of-Flight Mass Spectrometry (ToF Mass)

Time-of-Flight Mass Spectrometry (ToF-MS) is a powerful technique for determining the molecular weight of a compound by measuring the time it takes for an ion to travel a fixed distance. While specific ToF-MS data for this compound is not widely available in published literature, the analysis of related chromenone structures provides a strong indication of the expected results. For a compound with the molecular formula C₁₇H₁₂O₃, the theoretical monoisotopic mass would be 264.0786 g/mol . In a ToF-MS analysis, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be anticipated around m/z 264 or 265, respectively. The high mass accuracy of ToF analyzers allows for the confident determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, HRMS is essential to distinguish its molecular formula from other isomers.

In a representative study on a related compound, 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, HRMS data was pivotal in confirming its structure. The calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, showing a very small deviation, typically in the parts-per-million (ppm) range. For this compound (C₁₇H₁₂O₃), the expected HRMS data would be as follows:

IonCalculated m/zFound m/z
[M+H]⁺265.0859Data not available in search results

This table is representative of the type of data obtained from HRMS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of a chromenone derivative typically displays multiple absorption bands corresponding to π → π* and n → π* transitions.

The core chromen-4-one scaffold, along with the benzoyl substituent, constitutes a large conjugated system in this compound. This extended conjugation is expected to result in absorption bands at longer wavelengths (bathochromic shift). Studies on similar aromatic compounds show strong absorption in the UV region. For instance, the polymer PTB7, which contains benzodithiophene units, exhibits strong absorption between 550 and 750 nm. It is anticipated that this compound would show characteristic absorption maxima in the range of 250-400 nm.

Solventλmax (nm)
Data not available in search resultsData not available in search results

This table is a template for presenting UV-Vis absorption data.

X-ray Crystallography for Solid-State Molecular Structure Determination (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of the closely related compound 3-(4-methylphenyl)-4H-chromen-4-one reveals key structural features that would be expected to be similar. In this analogue, the chromenone ring system is nearly planar, and there is a specific dihedral angle between the plane of the chromenone system and the attached phenyl ring. For this compound, SC-XRD would be expected to show a twisted conformation between the benzoyl group and the chromenone core.

Representative Crystallographic Data for a Related Chromenone

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

This table illustrates the type of data obtained from X-ray crystallography.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical and molecular formula of a synthesized compound. For this compound (C₁₇H₁₂O₃), the theoretical percentages of carbon and hydrogen are calculated as follows:

Molecular Weight: 264.28 g/mol

Carbon (C): (17 * 12.011) / 264.28 * 100% = 77.26%

Hydrogen (H): (12 * 1.008) / 264.28 * 100% = 4.58%

Oxygen (O): (3 * 15.999) / 264.28 * 100% = 18.16%

Experimental values obtained from CHN analysis are then compared to these theoretical values to verify the purity and composition of the compound.

ElementTheoretical %Found %
C77.26Data not available in search results
H4.58Data not available in search results

This table shows a comparison of theoretical and experimental elemental analysis data.

Computational and Theoretical Chemistry Investigations of 3 Benzoyl 7 Methyl 4h Chromen 4 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular orbital energies, and other key quantum-mechanical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its balance of accuracy and computational cost. dergipark.org.tr The B3LYP hybrid functional is particularly prevalent and has demonstrated high precision in predicting the electronic, energetic, and spectral properties of various molecules, including chromenone derivatives. dergipark.org.trresearchgate.netekb.eg B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach is widely used for geometry optimization, frequency calculations, and electronic property analysis of compounds structurally similar to 3-benzoyl-7-methyl-4H-chromen-4-one. nih.govbohrium.comrasayanjournal.co.in

Another commonly used functional is the PBEPBE, which is a parameter-free generalized gradient approximation (GGA) functional. While B3LYP is often favored for its accuracy with organic molecules, PBEPBE provides a robust alternative, particularly in solid-state calculations or for systems where hybrid functionals may be computationally prohibitive. The choice of functional is critical as it directly influences the accuracy of the calculated properties.

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently employed for calculations on chromenone-type structures. dergipark.org.trresearchgate.netekb.eg

Let's break down the nomenclature of the 6-311++G(d,p) basis set:

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions, while core orbitals are represented by a single contracted function of six primitive Gaussian functions. This provides a flexible and accurate description of the electron distribution.

++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or in calculations of properties like electron affinity and non-covalent interactions.

(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or simple shapes, which is essential for describing chemical bonding accurately.

The combination of a DFT method like B3LYP with a robust basis set such as 6-311++G(d,p) is a standard and reliable approach for obtaining high-quality theoretical data on the molecular and electronic properties of organic compounds like this compound. dergipark.org.trrasayanjournal.co.in

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov

PM6 (Parameterization Method 6) is a popular semi-empirical method developed by James J. P. Stewart. wikipedia.org It is an improvement upon previous methods like AM1 and PM3, with re-parameterization for a wider range of elements and improved treatment of certain molecular interactions. researchgate.net PM6 often includes corrections for dispersion interactions and hydrogen bonding to improve its accuracy for noncovalent interactions. nih.govnih.gov While less accurate than DFT for detailed electronic structure analysis, PM6 is a valuable tool for initial high-throughput screening of large libraries of compounds, for rapid geometry optimization before employing more rigorous methods, or for studying large biomolecular systems. nih.gov For a molecule like this compound, PM6 could be used for preliminary conformational searches to identify low-energy structures before further refinement with DFT. researchgate.net

Molecular Structure Optimization and Conformational Analysis

A critical step in computational analysis is molecular structure optimization. This process involves finding the geometry of the molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable arrangement of its atoms, including the bond lengths, bond angles, and dihedral angles.

Using DFT methods like B3LYP with the 6-311++G(d,p) basis set, the geometry of the molecule is systematically adjusted until the forces on all atoms are close to zero. researchgate.net The resulting optimized structure provides key insights. A significant feature of this compound is the dihedral angle between the plane of the chromenone ring system and the benzoyl group substituent at the 3-position. Computational studies on analogous 3-substituted chromenones have shown that this angle is typically large, indicating a non-planar conformation where the benzoyl ring is significantly twisted out of the plane of the chromenone core. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the single bond connecting the benzoyl group to the chromenone ring is a key conformational variable. By calculating the energy at different values of this dihedral angle, a potential energy surface can be generated to identify the most stable conformer and the energy barriers to rotation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chromenone Core (Note: These are typical values for chromenone structures calculated with DFT methods and may vary slightly for the specific title compound.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (in pyrone ring)~1.22 Å
Bond LengthC-O (ether link)~1.37 Å
Bond LengthC=C (in pyrone ring)~1.36 Å
Bond AngleO-C=O~118°
Bond AngleC-O-C~122°
Dihedral AngleBenzoyl vs. Chromenone~60-90°

Prediction and Analysis of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for interpreting and assigning experimental spectra.

Infrared (IR) and Raman spectroscopies are key experimental techniques for identifying functional groups and elucidating the structure of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies using DFT are invaluable for assigning the observed experimental bands. researchgate.netresearchgate.net

Once the molecular geometry of this compound is optimized, a frequency calculation can be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). rasayanjournal.co.in This calculation yields a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies (typically around 0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set deficiencies, leading to better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include:

C=O stretching vibrations : The carbonyl groups of the pyrone ring and the benzoyl substituent would exhibit strong IR absorptions, typically in the 1600-1700 cm⁻¹ region.

Aromatic C=C stretching : Vibrations from the benzene (B151609) and chromenone rings, usually found between 1450 and 1600 cm⁻¹.

C-O-C stretching : The ether linkage in the chromenone ring gives rise to characteristic bands.

C-H stretching : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Similar Chromenone Structures (Note: Data is representative for chromenone and benzoyl moieties.)

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated (Scaled) Range (cm⁻¹)Assignment
C=O Stretch (pyrone)1620 - 16501625 - 1655Strong IR absorption
C=O Stretch (benzoyl)1660 - 16901665 - 1695Strong IR absorption
Aromatic C=C Stretch1450 - 16101455 - 1615Multiple bands in IR and Raman rasayanjournal.co.in
C-O-C Asymmetric Stretch1200 - 12501205 - 1255Strong IR absorption
Methyl C-H Stretch2870 - 29602875 - 2965Aliphatic stretch

By comparing the theoretically predicted spectra with experimental IR and Raman data, a detailed and confident assignment of the vibrational bands can be achieved, confirming the molecular structure of this compound. nih.govrasayanjournal.co.in

Simulated UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum, respectively. mdpi.com

For chromone (B188151) derivatives, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set such as 6-311+G(d,p), can accurately predict the main electronic transitions. mdpi.comresearchgate.net The predicted spectra for compounds with similar chromone scaffolds have shown good correlation with experimental data, often with a small percentage of error. mdpi.com The calculations can determine whether the primary absorption bands fall within the UVA, UVB, or UVC regions of the electromagnetic spectrum. researchgate.net These transitions typically arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Calculated NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org This method has proven to be a valuable tool for the accurate prediction of both ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex organic molecules. researchgate.netnih.gov

For various organic compounds, including those with aromatic and heterocyclic rings, DFT calculations of NMR chemical shifts using functionals like B3LYP with basis sets such as TZVP or 6-311+G(d,p) have shown a strong correlation with experimental data. nih.gov The GIAO method calculates the absolute shieldings, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high, with small root mean square error (RMSE) and maximum absolute error (MAE) values when compared to experimental spectra. nih.gov Such calculations can be particularly useful in distinguishing between isomers and confirming the assignment of protons and carbons in the molecule. researchgate.netnih.gov

Electronic Properties and Reactivity Analysis

The electronic properties and reactivity of this compound can be extensively analyzed using various computational techniques. These analyses provide a deeper understanding of the molecule's stability, charge distribution, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

ParameterTypical Calculated Value Range (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)3.45 - 4.29

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the classic Lewis structure picture. uni-muenchen.dewikipedia.org This analysis transforms the delocalized molecular orbitals into localized orbitals, making it easier to interpret chemical bonding. wikipedia.orgq-chem.com

NBO analysis provides information on atomic charges, hybridization of atomic orbitals in bonds, and the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. joaquinbarroso.comwisc.edu These interactions, often represented as stabilization energies (E(2)), indicate the extent of electron delocalization from a filled bonding or lone pair NBO to an empty antibonding NBO. wisc.edu For molecules containing polar bonds, such as C-O bonds, NBO analysis can quantify the percent localization of the bond on each atom, providing insight into the bond's polarity. uni-muenchen.de

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)Description
---

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govmdpi.comsemanticscholar.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. nih.govresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green regions denote areas of neutral potential. researchgate.net For molecules with carbonyl groups and aromatic rings, MEP analysis can identify the negative potential around the oxygen atoms and the distribution of potential across the ring systems, providing insights into intermolecular interactions and chemical reactivity. nih.govsemanticscholar.org

Region on MEP SurfaceColor CodeElectrostatic Potential (kcal/mol)Reactivity
Electron-richRedNegativeProne to electrophilic attack
Electron-deficientBluePositiveProne to nucleophilic attack
NeutralGreen--

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Computational calculations of dipole moment (μ), polarizability (α), and hyperpolarizability (β) are essential for understanding the nonlinear optical (NLO) properties of a molecule. jetir.orgmdpi.com These properties describe how the charge distribution of a molecule is affected by an external electric field. jetir.org

PropertyCalculated ValueUnit
Dipole Moment (μ)-Debye
Mean Polarizability (α)-esu
First Hyperpolarizability (β)-esu

Thermodynamic Property Computations

Computational chemistry provides a powerful avenue for predicting the thermodynamic properties of molecules, offering insights into their stability and reactivity. Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost. For chromenone derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), are employed to determine key thermodynamic parameters.

These calculations are crucial for understanding the molecule's stability under different conditions. For instance, the Gibbs free energy of formation can indicate the spontaneity of the compound's formation. Furthermore, theoretical studies on similar heterocyclic systems have demonstrated the utility of DFT in elucidating their structural and thermodynamic features. semanticscholar.orgresearchgate.netmdpi.com

A general approach to these computations involves:

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms.

Frequency Calculations: Confirming the stability of the optimized structure and calculating zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Calculation of Thermodynamic Properties: Using the results from the frequency calculations to determine standard thermodynamic functions.

Table 1: Theoretically Computable Thermodynamic Properties

PropertyDescriptionComputational Method
Enthalpy (H)The total heat content of the system.DFT (e.g., B3LYP)
Entropy (S)A measure of the disorder or randomness of the system.DFT (e.g., B3LYP)
Gibbs Free Energy (G)The energy available to do useful work, indicating the spontaneity of a process.DFT (e.g., B3LYP)
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy that a quantum mechanical system may have.DFT (e.g., B3LYP)

This table represents the types of thermodynamic data that can be generated through computational methods like DFT. Specific values for this compound would require a dedicated computational study.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or nucleic acid. For this compound, molecular docking studies can elucidate its potential as an inhibitor of various enzymes or receptors implicated in disease.

The general workflow for molecular docking involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

While specific docking studies on this compound are not extensively reported, research on analogous chromenone derivatives has demonstrated their potential to interact with a variety of biological targets, particularly those involved in cancer. nih.govmdpi.comacademie-sciences.frnih.gov For example, derivatives of 4H-benzo[h]chromene have been identified as potential anticancer agents that can induce cell cycle arrest and apoptosis. mdpi.com Docking studies of these compounds have revealed key interactions within the binding pockets of proteins like DNA methyltransferases (DNMTs). mdpi.com

Table 2: Representative Molecular Docking Studies of Chromenone Derivatives Against Cancer Targets

Compound/Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key InteractionsReference
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileDNMT1-8.5Hydrogen bonds with PRO615, LEU1247, PHE1145, MET1169, and ASP119. mdpi.com
4,7-dihydroxycoumarin derivativesEGFR-7.0 to -8.5Conventional hydrogen bonds are the largest contributors to binding energy. academie-sciences.fr
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA-7.5 to -9.6Hydrogen bonds and other non-covalent interactions within the active site. nih.gov
Tetrahydrocurcumin-1,2,3-triazole derivativesAPC–Asef-7.9Interactions leading to the inhibition of the APC–Asef binding. nih.gov

This table showcases findings from molecular docking studies on compounds structurally related to this compound, illustrating the potential ligand-target interactions for this class of molecules.

The insights gained from these computational investigations are invaluable for guiding the synthesis of novel derivatives with improved activity and for understanding the molecular basis of their biological effects.

Mechanistic Studies of Chemical Transformations Involving 3 Benzoyl 7 Methyl 4h Chromen 4 One

Elucidation of Reaction Pathways and Identification of Key Intermediates

Understanding the step-by-step sequence of bond-making and bond-breaking events, along with the identification of transient species, is fundamental to organic chemistry. For derivatives structurally related to 3-benzoyl-7-methyl-4H-chromen-4-one, specific reaction pathways have been elucidated.

A notable example is the NBS-induced cyclization of a complex pyran-dione substrate, which shares a core structural motif with chromones, to form a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative. mdpi.com The reaction pathway for this transformation has been proposed to occur through several distinct steps. mdpi.comresearchgate.net

The proposed mechanism is initiated by the bromination of the starting material, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, using N-Bromosuccinimide (NBS). mdpi.com This leads to the formation of a key brominated intermediate, 5-bromo-5-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com

Following bromination, the presence of a base facilitates the deprotonation of this intermediate. mdpi.com This generates a transient anionic species, designated as intermediate A. The final step of the pathway is a rapid intramolecular cyclization, where the hydroxy anion attacks the carbon atom bearing the bromine. mdpi.com This intramolecular O-nucleophilic attack results in the formation of the final spirocyclic product. mdpi.com The structure of this product, 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, was confirmed using various spectroscopic methods. mdpi.com

Investigation of Catalytic Cycles and Roles of Catalysts

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and influencing selectivity. While complex catalytic cycles involving transition metals are common, simpler reagents can also serve critical catalytic or promoter roles.

In the previously discussed cyclization reaction, a system of N-Bromosuccinimide (NBS) and sodium acetate (B1210297) is employed. mdpi.com This system, while not a catalyst in the regenerative cycle sense, is essential for promoting the transformation.

Table 1: Reagent System for Spirocyclization

Reagent Role in Reaction Reference
N-Bromosuccinimide (NBS) Source of electrophilic bromine for the initial bromination step. mdpi.com

NBS is a widely utilized reagent in organic chemistry, valued for being a safer and more selective source of bromine compared to molecular bromine. mdpi.com Sodium acetate serves as an inexpensive and non-toxic weak base, effective in promoting reactions like aldol (B89426) condensations and, in this case, the deprotonation necessary for the cyclization to proceed. mdpi.com

In other contexts involving chromone (B188151) synthesis, palladium-catalyzed carbonylation coupling-annulation reactions have been employed to create the 4H-chromen-4-one skeleton from substituted 2-iodophenols. researchgate.net Furthermore, methyltrifluoromethanesulfonate (MeOTf) has been identified as an effective catalyst for the one-pot synthesis of 4H-chromene derivatives from 2-(1-hydroxyethyl)phenol (B3147305) and 1,3-dicarbonyl compounds, proceeding through a direct nucleophilic substitution pathway. acs.org

Analysis of Reaction Selectivity and Stereochemical Outcomes

Reaction selectivity—encompassing chemoselectivity, regioselectivity, and stereoselectivity—is a critical aspect of synthetic chemistry, determining the structure of the final product. The ability to control these outcomes is essential for producing complex molecules with specific functions. mdpi.com

While specific studies on the stereochemical outcomes for this compound are not detailed in the provided context, mechanistic investigations of related heterocyclic systems provide insight into how selectivity is achieved. For instance, in photochemical syntheses, the nature of substituents can dictate reaction success; aldehydes with electron-donating groups may react efficiently while those with electron-withdrawing groups may fail to produce the desired product. mdpi.com

In the synthesis of 3-styrylchromone derivatives, a class of compounds related to the target molecule, high selectivity for the inhibition of specific enzymes like monoamine oxidase B (MAO-B) has been observed, demonstrating functional selectivity derived from structural modifications. researchgate.net The development of synthetic methods that provide high stereochemical control is a significant benefit of cyclization reactions in general. mdpi.com

Kinetic Studies and Energy Profile Computations for Reaction Mechanisms

To gain a deeper, quantitative understanding of a reaction mechanism, chemists often turn to kinetic studies and computational chemistry. Kinetic analysis measures the rate of a reaction and its dependence on various factors, while computational methods can map the entire energy landscape of a reaction, including transition states and intermediates. researchgate.net

Computational studies have become indispensable for elucidating complex reaction mechanisms. acs.org For example, in the study of phenol-triazole derivatives, molecular docking and atomistic simulations have been used to illuminate binding modes and inhibitory mechanisms against biological targets. acs.org

While a specific energy profile for a reaction involving this compound is not available in the search results, the methodologies are well-established. Such computational analyses can calculate the free energy profiles for the formation of different products, explaining why one pathway is favored over another. researchgate.net These studies can reveal whether a reaction is under kinetic or thermodynamic control, which is crucial for optimizing reaction conditions to favor a desired product. The use of techniques like UPLC-Q-TOF/MS and GC-MS allows for the identification and quantification of metabolites and volatile compounds, which can be correlated with reaction pathways and kinetics in complex systems. mdpi.com

In Vitro Biological Activity and Molecular Interaction Studies of 3 Benzoyl 7 Methyl 4h Chromen 4 One and Its Analogues

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of 3-benzoyl-7-methyl-4H-chromen-4-one and its related compounds has been a subject of significant research interest. These studies explore their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Derivatives of 4H-chromen-4-one have demonstrated notable antibacterial properties. For instance, chalcone (B49325) derivatives based on 6-methoxy-2,3-dihydro-4H-chromen-4-one were synthesized and evaluated for their activity against various bacterial strains. ijacskros.com Several of these compounds exhibited excellent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae) bacteria, with some showing a minimum inhibitory concentration (MIC) value of 6.25 µg/mL. ijacskros.com The presence of methoxy, fluoro, and nitro groups on the chalcone molecules was found to enhance antibacterial efficacy. ijacskros.com

Similarly, a series of novel 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)fluoroquinolone derivatives, which can be considered analogues, displayed considerable activity against a panel of forty bacterial strains. These compounds were particularly potent against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MICs ranging from 0.06 to 2 µg/mL. nih.gov Some of these derivatives were found to be four times more potent than the standard drug ciprofloxacin (B1669076) against certain MSSA strains. nih.gov

The hybridization of coumarin (B35378) and 1,3,4-thiadiazole (B1197879) scaffolds has also yielded compounds with significant antibacterial activity. chemrxiv.org In one study, a synthesized hybrid compound showed promising in vitro antibacterial activity, comparable to ciprofloxacin, against tested bacterial strains. chemrxiv.org Furthermore, studies on flavonoids, which share a core structure with chromenones, have shown that these compounds can exhibit moderate to high antibacterial activity, especially against S. aureus. nih.gov

It is worth noting that not all related compounds show direct antimicrobial activity. For example, an ethyl acetate (B1210297) fraction from Syzygium cumini leaf extract, while showing antibiofilm activity, did not exhibit direct antimicrobial action against S. aureus and P. aeruginosa at concentrations up to 2 mg/ml. nih.gov

Table 1: Antibacterial Activity of 6-Methoxy-2,3-Dihydro-4H-Chromen-4-One Based Chalcones

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)K. pneumoniae (MIC µg/mL)
3a 6.256.256.256.25
3b 12.512.512.512.5
3c 6.256.256.256.25
3d 12.512.512.512.5
3e 6.256.256.256.25
3h 6.256.256.256.25
Nitrofurazone (Standard) ----

Data sourced from Pati et al. ijacskros.com

Antifungal Efficacy against Pathogenic Fungi (e.g., C. albicans, A. niger)

The antifungal properties of chromenone derivatives have been extensively investigated. A study on 1H-1,2,4-triazole functionalized chromenols revealed that twelve out of fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of fungi. nih.gov The most potent compound exhibited MIC values ranging from 22.1 to 184.2 µM. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be beneficial for antifungal activity. nih.gov

Similarly, 3-azolyl-4-chromanone phenylhydrazones have shown good antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum at concentrations less than 16 μg/mL, with their activity being comparable to fluconazole. nih.gov Another study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety demonstrated their potential as antifungal agents against various plant pathogenic fungi. nih.govfrontiersin.org

Research on 1,3,4-oxadiazole (B1194373) derivatives has also identified compounds with effective in vitro antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds were found to be non-toxic in cell line evaluations. frontiersin.org Furthermore, compounds isolated from the endophytic fungus Aspergillus clavatus, including a new chromone (B188151) derivative, showed significant inhibitory activity against various plant pathogenic fungi. mdpi.com

Table 2: Antifungal Activity of 1H-1,2,4-Triazole Functionalized Chromenols (MIC in µM)

CompoundTrichoderma virideAspergillus fumigatusPenicillium ochrochloronPenicillium verrucosumAspergillus ochraceus
3k 22.1184.2---
3n 71.3199.8---

Data represents a range of MIC values against different fungi. Sourced from Mitrović et al. nih.gov

Antiviral Activity (e.g., against plant viruses like Tobacco Mosaic Virus)

Research has demonstrated the potential of chromenone analogues and related heterocyclic compounds in combating plant viruses like the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and synthesized, with some exhibiting excellent protective activity against TMV in vivo. nih.gov One compound, in particular, was found to be superior to the commercial agent ningnanmycin. nih.gov

Similarly, novel pyrazole (B372694) amide derivatives have been synthesized and shown to possess promising activity against TMV, with one compound exhibiting higher activity than ningnanmycin. mdpi.com Studies on thiourea (B124793) containing chiral phosphonate (B1237965) have also revealed good curative activity against TMV in vivo. nih.gov This compound was found to inhibit the polymerization of the TMV capsid protein. nih.gov

Furthermore, a series of phenanthroquinolizidine alkaloids were evaluated for their antiviral activity against TMV, with several compounds displaying significantly higher activity than the commercial agent Ningnanmycin. plos.org

In Vitro Anticancer and Cytotoxic Activity Studies

The cytotoxic effects of this compound and its analogues against various cancer cell lines have been a significant area of investigation, with many studies focusing on their ability to induce programmed cell death.

Evaluation of Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, A549, SK-N-SH, HeLa)

A variety of chromene and chromenone derivatives have demonstrated cytotoxic activity against human cancer cell lines. For instance, a series of 4H-chromene-3-carbonitrile derivatives were evaluated for their cytotoxic effects against five tumor cell lines, with one compound showing significant activity. nih.gov

Pyrrole (B145914) derivatives bearing a benzoyl group have also shown potent anti-cancer activity. nih.gov Specifically, compounds with a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring were highly effective against various cancer cell lines, including A549 (lung cancer). nih.gov One compound was particularly potent against A549 with an IC50 of 3.6 μM. nih.gov

A monobenzyltin compound demonstrated strong cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov In contrast, some synthesized 4(3H)-quinazolinones did not show significant cytotoxicity against the HeLa cell line, either alone or in combination with doxorubicin. nih.gov

Table 3: Cytotoxic Activity of a Monobenzyltin Compound against MCF-7 Cells

Treatment DurationIC50 (µg/mL)
24 hours 3.5 ± 0.50
48 hours 2.5 ± 0.50

Data sourced from Ghasemzadeh et al. nih.gov

Investigation of Apoptosis Induction and Other Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.gov Several studies have focused on the ability of chromene derivatives to trigger this process in cancer cells.

A series of 4H-chromene-3-carbonitrile derivatives were synthesized as inducers of apoptosis. nih.gov The most active compound was shown to be effective in inducing apoptosis, and its efficacy was enhanced when conjugated with gold nanoparticles. nih.gov Similarly, 4-aryl-4H-chromenes have been identified as potent apoptosis inducers. These compounds were found to cause nuclear fragmentation, PARP cleavage, and cell cycle arrest at the G2/M phase in multiple human cell lines. researchgate.net

Furthermore, a study on pyrrole derivatives revealed that a potent anticancer compound arrested CT-26 cells in the S phase of the cell cycle and induced apoptosis. nih.gov The mechanism of cell death can also involve other pathways. For instance, a monobenzyltin compound was found to induce apoptosis in MCF-7 cells, as evidenced by DNA fragmentation. nih.gov It is important to note that blocking caspase activation, a key step in apoptosis, can sometimes lead to a switch to other forms of regulated cell death. nih.gov

In Vitro Enzyme Inhibition and Modulation Studies

The interaction of this compound analogues with various enzymes has been a primary focus of research, leading to the discovery of potent inhibitors for several key enzymes involved in disease pathology.

Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2 Selectivity)

Analogues of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

A series of chromone-based derivatives containing a (carbamate)hydrazone moiety were designed and synthesized to target multiple enzymes in the arachidonic acid pathway. unibo.it Within this series, benzylcarbazates demonstrated significant COX-2 inhibitory activities in the nanomolar range, coupled with a good selectivity index. unibo.it For instance, certain methoxychromone derivatives have been identified as selective COX-2 inhibitors. unibo.it

Furthermore, other chromone derivatives have been explored for their anti-inflammatory properties through COX inhibition. A series of 2-phenyl-4H-chromen-4-one derivatives were synthesized, with a methylsulfonyl group at the para position of the C-2 phenyl ring, a feature known to confer COX-2 selectivity. One of the most potent compounds in this series, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, exhibited a COX-2 IC50 value of 0.07 μM, which is comparable to the well-known COX-2 inhibitor, celecoxib.

In another study, 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, which are structurally related to the chromone scaffold, were synthesized and evaluated. Several of these compounds were identified as potent and selective COX-2 inhibitors. The substitution pattern on the N-phenyl ring was found to be a key determinant of activity and selectivity.

Compound/Analogue TypeTargetIC50/InhibitionSelectivity Index (SI)
Benzylcarbazate chromone derivativesCOX-2Nanomolar rangeAppreciable
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-oneCOX-20.07 µM>287
3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one derivativesCOX-2Potent InhibitionHigh

Rho-Associated Coiled-Coil Containing Serine/Threonine Protein Kinases (ROCK) Inhibition and Selectivity

The Rho-associated coiled-coil containing serine/threonine protein kinases (ROCK) are recognized as important regulators of various cellular processes, and their inhibition has therapeutic potential in conditions like hypertension and glaucoma. nih.gov While extensive research has been conducted on ROCK inhibitors with different chemical scaffolds, such as 7-azaindole, there is limited specific information available in the public domain regarding the direct inhibition of ROCK by this compound or its close structural analogues based on current research findings. nih.govnih.gov Studies on ROCK inhibitors have primarily focused on their role in inducing mitotic defects and synthetic lethality in specific cancer cell lines, which involves complex cellular mechanisms. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders. Several analogues of this compound have demonstrated significant tyrosinase inhibitory activity.

Synthetic dihydropyrano[3,2-b]chromenediones have been identified as potent tyrosinase inhibitors. One of the most active compounds in this series, DHPC04, displayed a Ki value of 4 μM, which is comparable to the standard tyrosinase inhibitor, kojic acid. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, targeting the L-DOPA binding site of the enzyme. nih.gov

In a different study, a novel thiochroman-4-one (B147511) analogue, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), was designed and synthesized. mdpi.com This compound exhibited a potent dose-dependent inhibitory effect on mushroom tyrosinase, with an IC50 value of 4.1 ± 0.6 μM, significantly lower than that of kojic acid (22.0 ± 4.7 μM). mdpi.com The mechanism of inhibition was determined to be competitive. mdpi.com

Furthermore, a comprehensive review of tyrosinase inhibitors highlighted that simple coumarins, which are structurally related to chromones, such as 3-hydroxycoumarin (B191489) and 7-hydroxycoumarin, are effective inhibitors of tyrosinase. nih.gov In contrast, 4-hydroxycoumarin (B602359) did not show inhibitory activity. nih.gov Additionally, isoflavone (B191592) derivatives with hydroxyl groups at the C-6 and C-7 positions of the skeleton have been suggested to play a crucial role in tyrosinase inhibition. nih.gov For example, 7,8,4'-trihydroxyisoflavone (B1683512) and 7,3',4'-trihydroxyisoflavone were found to inhibit tyrosinase with IC50 values of 11.21 ± 0.8 µM and 5.23 ± 0.6 µM, respectively. nih.gov

Compound/AnalogueTarget EnzymeIC50 / KiMechanism of Inhibition
DHPC04 (dihydropyrano[3,2-b]chromenedione)Mushroom TyrosinaseKi = 4 μMCompetitive
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom TyrosinaseIC50 = 4.1 ± 0.6 μMCompetitive
7,3',4'-trihydroxyisoflavoneTyrosinaseIC50 = 5.23 ± 0.6 µMNot specified
7,8,4'-trihydroxyisoflavoneTyrosinaseIC50 = 11.21 ± 0.8 µMNot specified
Kojic Acid (Reference)Mushroom TyrosinaseIC50 = 22.0 ± 4.7 μMNot specified

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in various pathological conditions. Chromone derivatives have emerged as a promising scaffold for the development of calpain inhibitors.

A series of novel chromone carboxamides were synthesized and evaluated for their ability to inhibit μ-calpain. nih.govnih.gov Several of these compounds demonstrated potent inhibitory activity. For example, compounds 3h and 3l were identified as the most potent inhibitors, with IC50 values of 0.09-0.10 μM, which is comparable to the known peptide aldehyde calpain inhibitor MDL 28,170 (IC50 = 0.07 μM). nih.gov Another compound from this series, 2i , also showed potent calpain inhibition with an IC50 value of 0.24 ± 0.11 μM and exhibited high selectivity for μ-calpain over other cysteine proteases like cathepsin B and cathepsin L. nih.gov This suggests that the chromone ring is a suitable scaffold for designing selective μ-calpain inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µM)
Chromone carboxamide 3h µ-Calpain0.09
Chromone carboxamide 3l µ-Calpain0.10
Chromone carboxamide 2i µ-Calpain0.24 ± 0.11
Chromone carboxamide 3i µ-Calpain0.28
MDL 28,170 (Reference)µ-Calpain0.07

In Vitro Antioxidant Activity Assays

The antioxidant potential of chemical compounds is a significant area of study, as oxidative stress is linked to numerous diseases. The DPPH radical scavenging assay is a common method used to evaluate this activity.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. nih.gov This method is widely used due to its simplicity and reliability. nih.gov

In the context of chromone derivatives, a study on chromone carboxamides, which were also investigated for calpain inhibition, revealed that some of these compounds possess antioxidant properties. nih.gov Specifically, compound 3i not only showed potent μ-calpain inhibitory activity (IC50 = 0.28 μM) but also demonstrated antioxidant activity in a DPPH scavenging assay. nih.gov This dual activity highlights the potential of the chromone scaffold in developing multifunctional therapeutic agents. While specific IC50 values for the DPPH scavenging activity of this particular compound were not detailed in the abstract, the finding itself is significant.

Hydrogen Peroxide and Nitric Oxide Scavenging Assays

The ability of chromone derivatives to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key aspect of their potential biological activity.

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide is a significant ROS implicated in cellular damage. The scavenging ability of various chromone analogues has been quantified using in vitro assays. For instance, a series of novel 4H-chromene tethered 1,2,3-triazole analogues demonstrated potent H₂O₂ scavenging activity. Compounds 8h and 8i from this series showed superior radical quenching capabilities, with IC₅₀ values of 1.29±0.35 µM and 1.23±0.34 µM, respectively. These values are notably more potent than the standard antioxidant, ascorbic acid (IC₅₀ value of 1.46±0.52 µM). researchgate.net Other analogues, such as 8f , 8j , and 8k , also exhibited significant activity. researchgate.net Similarly, studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides, another class of chromone derivatives, confirmed their significant antioxidant potential through hydrogen peroxide scavenging assays. nih.gov The assay to determine this activity often involves monitoring the inhibition of the horseradish peroxidase (HRP)-mediated oxidation of a substrate like ABTS in the presence of H₂O₂. nih.gov

Nitric Oxide (NO) Scavenging: Nitric oxide is a crucial signaling molecule, but its overproduction can lead to nitrosative stress. The NO scavenging potential of chromone analogues has also been investigated. In a study of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamides, several compounds showed good nitric oxide scavenging ability compared to the standard, ascorbic acid (IC₅₀ = 50.86 μM). nih.gov The most active compounds were 4h (p-fluorophenyl substituted), 4e (trifluoromethyl substituted), and 4b (p-nitrophenyl substituted), with IC₅₀ values of 38.40 µM, 39.22 µM, and 41.23 µM, respectively. nih.gov However, it is noteworthy that in some studies, while certain analogues showed potent inhibition of NO production in cellular models (e.g., LPS/IFN-induced RAW 264.7 macrophages), they did not significantly scavenge the NO radical directly. nih.gov This suggests that their anti-inflammatory effects might stem from inhibiting NO synthesis rather than direct scavenging. nih.gov

Table 1: Nitric Oxide Scavenging Activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamide (B126) Analogues
CompoundSubstitutionIC₅₀ (µM)
4hp-fluorophenyl38.40
4etrifluoromethyl39.22
4bp-nitrophenyl41.23
Ascorbic Acid (Standard)-50.86
Data sourced from a study on novel chromone derivatives, indicating their potential to scavenge nitric oxide radicals. nih.gov

Total Antioxidant Capacity Determination

The total antioxidant capacity (TAC) provides a holistic measure of a compound's ability to counteract oxidants. This is often determined using assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) method, where the reduction of the ABTS•⁺ radical cation is measured spectrophotometrically. nih.gov

For the N-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamide series, the TAC assay results were expressed as ascorbic acid equivalents (AAE). nih.gov The findings highlighted that compounds 4b (with a p-nitrophenyl group), 4h (with a p-fluorophenyl group), and 4a (with a para-toluene sulfonyl group) possessed high AAE values, indicating potent antioxidant activity and an efficient capacity for scavenging free radicals. nih.gov

Mechanistic Insights into Redox Balance Interference

The antioxidant activity of chromone-based flavonoids is not without complexity. While they effectively scavenge ROS, their mechanism of action can also involve the formation of reactive intermediates. The core structure of many antioxidant flavonoids, such as the 3,5,7-trihydroxy-4H-chromen-4-one group found in galangin (B1674397), is oxidized during the antioxidant reaction. nih.gov

This oxidation process can yield a quinone-like product. Such products are known to be reactive and can engage in arylation reactions with cellular nucleophiles, particularly thiol groups found in molecules like glutathione. nih.gov When galangin was incubated with horseradish peroxidase and H₂O₂, its oxidation product was observed to instantaneously form an adduct with glutathione. nih.gov This suggests that while these flavonoids protect against oxidative damage like lipid peroxidation, they may shift the cellular stress towards thiol arylation. This transformation from an antioxidant to a pro-oxidant state under certain conditions is a critical aspect of their interaction with the cellular redox balance. nih.gov

Molecular Interaction Studies with Biomolecules

The biological effects of this compound and its analogues are fundamentally governed by their interactions with major cellular macromolecules.

DNA Binding and Intercalation Studies (e.g., with Calf Thymus DNA)

Calf thymus DNA (ctDNA) is a standard model for studying the binding of small molecules to DNA. targetmol.com While direct studies on this compound are limited, research on related structures provides valuable insights. For example, benzoyl peroxide, which shares the benzoyl moiety, has been shown to bind to ctDNA primarily through intercalation. nih.gov This binding mode involves the insertion of the molecule between the base pairs of the DNA double helix. nih.gov

The interaction is driven mainly by hydrogen bonds and hydrophobic forces. nih.gov Molecular docking simulations indicated a preference for binding at adenine (B156593) bases. nih.gov Spectroscopic and viscometric studies confirmed the intercalative mode, and circular dichroism analysis revealed that the binding induced a conformational change in the DNA from the typical B-form towards an A-like structure, without causing significant cleavage. nih.gov Such interactions can potentially interfere with DNA replication and transcription processes.

Protein Binding Studies (e.g., with Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, particularly Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are the most abundant proteins in the bloodstream and act as primary transporters for a wide variety of endogenous and exogenous compounds. nih.govsigmaaldrich.com The binding of a compound to these proteins is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and half-life. nih.gov

Interactions with Specific Pharmacological Protein Targets (e.g., HERA protein, Peroxiredoxins)

Molecular docking studies have been employed to predict and analyze the interactions of chromone derivatives with specific protein targets relevant to disease.

HERA (Human Estrogen Receptor Alpha) Protein: In the context of anticancer research, the HERA protein is a significant target. Molecular docking of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamide analogues against HERA has been performed to investigate their potential cytotoxic activity. The results showed that these compounds achieved binding free energies comparable to or better than standard drugs, suggesting a plausible mechanism for their observed cytotoxicity against cancer cell lines. nih.gov

Peroxiredoxins (Prx): Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying peroxide radicals. They are, therefore, important targets for compounds designed to modulate oxidative stress. The same series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamides was docked against the human peroxiredoxin 5 (PDB ID: 3MNG). The docking studies revealed favorable binding interactions, supporting the in vitro antioxidant findings and suggesting that these chromones may exert their antioxidant effects in part by interacting with the Prx system. nih.gov

Table 2: Investigated Molecular Targets for Chromone Analogues
Target BiomoleculeTypeSignificanceInteracting Analogues
Calf Thymus DNA (ctDNA)Nucleic AcidModel for DNA binding/intercalationBenzoyl Peroxide nih.gov
Human Serum Albumin (HSA)Transport ProteinPharmacokinetics, drug distributionGeneral Flavonoids/Chromones nih.gov
HERA ProteinNuclear ReceptorAnticancer targetN-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamides nih.gov
Peroxiredoxins (Prx)EnzymeAntioxidant defenseN-(4-oxo-2-(trifluoromethyl)-4H-chromen-4-yl) benzamides nih.gov
This table summarizes the key biomolecular targets that have been studied in relation to chromone analogues and their biological functions.

Structure Activity Relationship Sar Studies of 3 Benzoyl 7 Methyl 4h Chromen 4 One Derivatives

Systematic Structural Modifications of the 3-Benzoyl-7-methyl-4H-chromen-4-one Scaffold

The core structure of this compound offers multiple sites for structural modification, allowing for a thorough investigation of its SAR. Researchers have systematically altered various parts of the scaffold, including the benzoyl group, the chromen-4-one ring, and the methyl group at the 7-position. These modifications are designed to probe the electronic and steric requirements for optimal biological activity.

A common strategy involves the multicomponent synthesis of novel derivatives, which allows for the efficient creation of a library of compounds with diverse substitutions. lqdtu.edu.vn For instance, the synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives has been achieved through a three-component reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones. lqdtu.edu.vnresearchgate.net This method has proven tolerant to a wide range of functional groups, enabling the introduction of both electron-donating and electron-withdrawing substituents. lqdtu.edu.vn

Further modifications have included the synthesis of spiro derivatives, such as 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, through cyclization reactions. mdpi.com These complex structures introduce new steric and electronic features, providing valuable insights into the spatial requirements of the target receptors or enzymes. The development of such novel scaffolds is crucial for expanding the chemical space and identifying new lead compounds. nih.gov

Impact of Substituents at the Benzoyl Moiety and Chromen-4-one Ring on Biological Activity

The nature and position of substituents on both the benzoyl moiety and the chromen-4-one ring have a profound impact on the biological activity of these compounds. Studies have shown that even minor changes can lead to significant differences in potency and selectivity.

For example, in a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, various substituents were introduced, leading to compounds with promising cytotoxic activity against human cancer cell lines. nih.gov The presence of a trifluoromethyl group at the 2-position of the chromen-4-one ring, combined with specific substitutions on the benzamide (B126) portion, was found to be critical for the observed anticancer effects. nih.gov

Identification of Key Molecular Determinants and Pharmacophoric Requirements for Specific Bioactivities

Through extensive SAR studies, researchers have been able to identify the key molecular determinants and pharmacophoric requirements for the specific bioactivities of this compound derivatives. A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target.

For instance, in the development of inhibitors for the nuclear factor-kappa B (NF-κB) pathway, modifications to the chroman moiety of a lead compound led to the identification of several N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives with enhanced inhibitory activity. nih.gov The SAR studies revealed that specific substitutions on the N-aryl ring were crucial for potent inhibition of NF-κB transcriptional activity. nih.gov

In the context of antiviral research, flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their activity against SARS-CoV-2. nih.gov Virtual screening and in vitro assays identified isoginkgetin (B1672240) as a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp). nih.gov The key interactions between isoginkgetin and the active sites of these viral enzymes were elucidated, providing a clear pharmacophore model for future drug design.

Computational Approaches in SAR Analysis and Lead Compound Optimization

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the SAR analysis and lead compound optimization of this compound derivatives. These approaches provide valuable insights into the binding modes of these compounds and help to predict the activity of novel analogs.

Molecular docking studies have been employed to understand the binding interactions of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with their target proteins, providing a rationale for their observed anticancer and antioxidant activities. nih.gov Similarly, docking simulations were used to study the interaction of 4-phenylchroman analogues with α1-adrenoreceptor subtypes, helping to explain their selectivity profiles. nih.gov

In the development of acetylcholinesterase (AChE) inhibitors, extensive SAR and computational studies were performed on derivatives of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone. nih.gov Docking simulations and molecular orbital calculations were used to derive a comprehensive SAR picture and to understand the simultaneous inhibition of the catalytic and amyloid-β pro-aggregating activities of AChE. nih.gov These computational insights are crucial for the rational design of more effective and selective inhibitors.

Design Principles for Novel Analogues with Enhanced Selectivity or Potency

The culmination of SAR studies provides a set of design principles for creating novel analogues of this compound with enhanced selectivity or potency. These principles are derived from a comprehensive understanding of the structural requirements for a desired biological activity.

Key design principles include:

Targeted Substitutions: Introducing specific electron-donating or electron-withdrawing groups at key positions on the benzoyl and chromen-4-one rings to optimize electronic interactions with the target.

Scaffold Hopping: Replacing the chromen-4-one core with other heterocyclic systems to explore new chemical space and improve physicochemical properties.

Stereochemical Control: Synthesizing stereochemically pure isomers to investigate the impact of three-dimensional arrangement on activity and selectivity. nih.gov

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site and form optimal interactions.

By applying these principles, researchers can rationally design and synthesize new generations of this compound derivatives with improved therapeutic potential.

Emerging Research Directions and Potential Applications Non Clinical

Development of Novel and Sustainable Synthetic Methodologies for Chromen-4-ones

The synthesis of the chromen-4-one core is a subject of continuous innovation, with a strong emphasis on developing more efficient and environmentally benign methodologies. Traditional methods often require harsh reaction conditions and can result in low yields. organic-chemistry.org To address these limitations, researchers are exploring novel one-pot cyclization methods and the use of alternative reagents and catalysts.

One notable advancement is the use of an intramolecular Wittig reaction. organic-chemistry.org This method involves the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane, which then undergo intramolecular cyclization to form 4H-chromen-4-ones in good to excellent yields (55-80%). organic-chemistry.org This approach offers a simpler and more efficient route compared to conventional techniques. organic-chemistry.org

Other modern synthetic strategies include:

Transition metal-free oxidative C–C bond formation: A protocol using tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI) has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones. researchgate.net

Palladium-catalyzed intramolecular acylation: This method has been utilized for the efficient synthesis of a variety of functionalized flavonoids. researchgate.net

Multicomponent reactions (MCRs): A novel three-component reaction has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones, showcasing the power of MCRs in constructing complex heterocyclic scaffolds. nih.gov

These innovative synthetic approaches not only improve the efficiency and sustainability of producing chromen-4-one derivatives but also open avenues for creating a diverse library of these compounds for further investigation.

Exploration of New Biological Targets and Pathways for Chromen-4-one Analogues at the Molecular Level

The chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. acs.org Researchers are actively exploring new molecular targets and signaling pathways for chromen-4-one analogues, moving beyond their traditionally known activities.

A significant area of investigation is their role as enzyme inhibitors. For instance, a series of new trimethoxyphenyl-4H-chromen derivatives have been designed and synthesized as telomerase inhibitors. nih.gov One particular compound, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, demonstrated potent inhibitory activity against telomerase by downregulating the expression of dyskerin, a key protein in the telomerase complex. nih.govnih.gov

Furthermore, chromen-4-one derivatives are being investigated as modulators of G protein-coupled receptors (GPCRs). A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as potent and selective ligands for the lipid-activated GPCR, GPR55. acs.org The study revealed that the carbonyl oxygen of the chromen-4-one core is crucial for binding and activation, likely acting as a hydrogen bond acceptor. acs.org

Other explored biological targets include:

Sirtuin 2 (SIRT2): Substituted chromone (B188151) and chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org

β-Glucuronidase: Chromen-4-one substituted oxadiazole analogs have shown potent inhibitory activity against β-glucuronidase, an enzyme linked to various health issues. nih.gov

Pteridine Reductase 1 (PTR1): Chroman-4-one derivatives have been shown to target PTR1, an enzyme in trypanosomatidic parasites, indicating their potential as anti-parasitic agents. nih.gov

These studies highlight the vast potential of chromen-4-one analogues to interact with a wide range of biological molecules and pathways, offering exciting possibilities for the development of new therapeutic agents.

Application of 3-Benzoyl-7-methyl-4H-chromen-4-one and its Analogues as Research Tools or Chemical Probes

The unique photochemical properties of certain chromen-4-one derivatives make them valuable as research tools, particularly as fluorescent probes. These probes can be used to visualize and study biological processes at the molecular level.

For example, researchers have developed fluorogenic chromones for DNA detection. nih.gov A notable example is 2-(4-(diethylamino)phenyl)-3-hydroxychromone (dEAF), a push-pull dye that exhibits intense absorption in the visible range and emission with large Stokes shifts. nih.gov Although its fluorescence is quenched in water, modifications have been made to retain its favorable photophysical properties in aqueous buffer media, making it suitable for use as a DNA hybridization probe. nih.gov These probes can "turn on" their fluorescence upon binding to their target, allowing for sensitive detection without the need for double labeling. nih.gov

The development of such fluorescent probes based on the chromen-4-one scaffold provides powerful tools for a wide range of applications in diagnostics, nanotechnology, and molecular biology. nih.gov

Advancements in Molecular Hybridization and Fragment-Based Design Concepts in Chromen-4-one Research

To enhance the biological activity and target specificity of chromen-4-one derivatives, researchers are employing advanced drug design strategies such as molecular hybridization and fragment-based drug discovery (FBDD).

Molecular hybridization involves combining two or more pharmacophore groups into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. mdpi.com This approach has been used to synthesize hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones. mdpi.com The resulting (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones have shown potential as antibacterial agents. mdpi.com

Fragment-based drug discovery (FBDD) is a powerful strategy that starts with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.orgnih.gov These fragment hits then serve as starting points for the development of more potent lead compounds through a process of growing, linking, or merging. frontiersin.orgnih.gov This approach has been successfully applied in the discovery of inhibitors for various targets. While specific examples directly involving this compound in FBDD are not extensively documented, the chromone scaffold itself is a prime candidate for such strategies due to its "drug-like" structure and amenability to chemical modification. acs.orgrsc.orgdrugdiscoverychemistry.com The FBDD process allows for a more systematic exploration of chemical space and can lead to the discovery of novel compounds with improved pharmacokinetic properties. frontiersin.org

Future Prospects and Challenges in the Academic Investigation of this compound Chemistry and Bioactivity.

The field of chromen-4-one research, including the specific compound this compound, is poised for significant advancements, but also faces certain challenges.

Future Prospects:

Discovery of Novel Bioactivities: The versatility of the chromen-4-one scaffold suggests that many more of its biological activities are yet to be discovered. Continued screening of diverse chromone libraries against a wide array of biological targets will likely unveil novel therapeutic applications. nih.gov

Development of More Selective and Potent Analogs: The application of modern drug design techniques like FBDD and molecular hybridization will facilitate the rational design of more potent and selective chromen-4-one derivatives. mdpi.comfrontiersin.org

Expansion of Applications as Research Tools: The development of novel chromone-based fluorescent probes with enhanced properties such as photostability and brightness will expand their utility in bioimaging and diagnostics. nih.gov

Sustainable Chemistry: The continued development of green and sustainable synthetic methods for chromen-4-ones will be a key focus, reducing the environmental impact of their production. organic-chemistry.org

Challenges:

Synthetic Intractability: While many new synthetic methods are being developed, the synthesis of complex, polyfunctionalized chromen-4-one derivatives can still be challenging and may hinder the exploration of certain chemical spaces. rsc.org

Understanding Structure-Activity Relationships (SAR): Elucidating the detailed SAR for different biological targets is crucial for rational drug design. This requires extensive synthesis and biological evaluation of a wide range of analogs. acs.org

Bioavailability and Pharmacokinetics: Like many small molecules, achieving optimal bioavailability and pharmacokinetic profiles for chromen-4-one derivatives can be a significant hurdle in their development as therapeutic agents. mdpi.com

Despite these challenges, the ongoing research into the chemistry and bioactivity of this compound and its analogs holds immense promise for the future of medicine and chemical biology. The continued exploration of this versatile scaffold is expected to yield novel compounds with significant therapeutic and technological potential.

Q & A

Q. What are the established synthetic routes for 3-benzoyl-7-methyl-4H-chromen-4-one, and how is its purity validated?

The synthesis typically involves condensation reactions between substituted chromenone precursors and benzoyl derivatives. For example, a Mannich reaction under acidic or basic conditions can introduce the benzoyl group at the third position . Key steps include:

  • Reagent selection : Use of catalysts like DMAP or Knoevenagel catalysts for regioselective acylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance reaction efficiency .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis ensures stoichiometric purity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure solution : SHELXT or OLEX2 software for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates and thermal displacement parameters. Twinned data require specialized refinement protocols in SHELXL .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

A systematic approach involves:

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent polarity, and catalyst loading to identify optimal parameters .
  • Kinetic studies : Monitor reaction progress via HPLC or TLC to determine rate-limiting steps.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-acylated derivatives) and adjust stoichiometry .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

SAR studies involve:

  • Functional group modifications : Synthesize analogs with substitutions at the 7-methyl or benzoyl positions (e.g., halogenation, methoxylation) .
  • Biological assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (e.g., kinase assays) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin or DNA topoisomerases .

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR data with IR (carbonyl stretching ~1650 cm⁻¹) and UV-Vis (λmax ~300 nm for chromenones) .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria .
  • Crystallographic validation : Compare experimental SCXRD bond lengths/angles with computational (DFT) models .

Q. What advanced techniques are used to study the compound’s interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to proteins like serum albumin .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.